molecular formula C16H18ClFN4O B5294239 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-fluorobenzyl)piperazine

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-fluorobenzyl)piperazine

Numéro de catalogue B5294239
Poids moléculaire: 336.79 g/mol
Clé InChI: KLYPPVBGVLJVHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-fluorobenzyl)piperazine, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It has been extensively studied for its potential therapeutic applications in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.

Mécanisme D'action

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-fluorobenzyl)piperazine(inh)-172 works by binding to a specific site on the this compound protein, known as the regulatory domain. This prevents the protein from opening and allowing chloride ions to pass through, thereby inhibiting its function. This mechanism of action has been extensively studied and has shown promise in preclinical and clinical trials.
Biochemical and Physiological Effects
This compound(inh)-172 has been shown to have a significant impact on the chloride transport function of the this compound protein. It has also been shown to reduce mucus production in the lungs of cystic fibrosis patients, which can help to improve lung function and reduce the risk of lung infections. Additionally, this compound(inh)-172 has been shown to have anti-inflammatory effects, which may also be beneficial in treating cystic fibrosis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-fluorobenzyl)piperazine(inh)-172 is its high yield and purity, which makes it suitable for laboratory experiments. It has also been extensively studied and has a well-established mechanism of action, which makes it a valuable tool for researchers studying the this compound protein. However, one limitation of this compound(inh)-172 is its specificity for the this compound protein, which may limit its use in studying other ion channels or transporters.

Orientations Futures

There are several future directions for research on 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-fluorobenzyl)piperazine(inh)-172. One area of focus is the development of more potent and specific inhibitors of the this compound protein, which may have greater therapeutic potential for treating cystic fibrosis. Additionally, researchers are studying the use of this compound(inh)-172 in combination with other drugs, such as correctors and potentiators, to improve the function of the this compound protein. Finally, there is ongoing research into the use of this compound(inh)-172 as a tool for studying the structure and function of the this compound protein, which may lead to new insights into the underlying mechanisms of cystic fibrosis.

Méthodes De Synthèse

The synthesis of 1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-fluorobenzyl)piperazine(inh)-172 involves several steps, including the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carbonyl chloride with 3-fluorobenzylpiperazine, followed by the addition of sodium hydroxide and purification through column chromatography. The final product is obtained in high yield and purity, making it suitable for laboratory experiments.

Applications De Recherche Scientifique

1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-fluorobenzyl)piperazine(inh)-172 has been extensively studied for its potential therapeutic applications in treating cystic fibrosis. It works by inhibiting the function of the this compound protein, which is responsible for regulating the transport of chloride ions across cell membranes. In cystic fibrosis patients, the this compound protein is mutated and does not function properly, leading to the accumulation of thick mucus in the lungs and other organs.

Propriétés

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O/c1-20-15(14(17)10-19-20)16(23)22-7-5-21(6-8-22)11-12-3-2-4-13(18)9-12/h2-4,9-10H,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYPPVBGVLJVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.